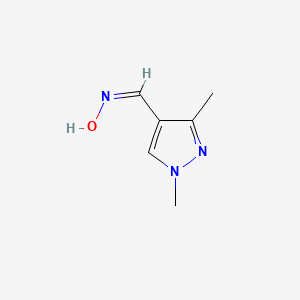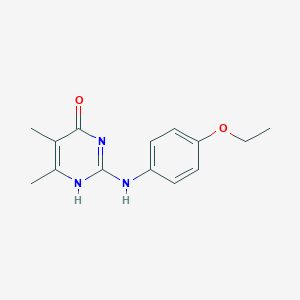![molecular formula C24H30N2O5S B7789170 ethyl (7E)-2-(acetylamino)-7-{[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7789170.png)
ethyl (7E)-2-(acetylamino)-7-{[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (7E)-2-(acetylamino)-7-{[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzothiophene core, a tricyclo[3.3.1.1~3,7~]decane moiety, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7E)-2-(acetylamino)-7-{[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The key steps may include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the tricyclo[3.3.1.1~3,7~]decane moiety: This step may involve Diels-Alder reactions or other cycloaddition reactions.
Acetylation and esterification: The final steps involve acetylation of the amino group and esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (7E)-2-(acetylamino)-7-{[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl (7E)-2-(acetylamino)-7-{[(tricyclo[331
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity and could be studied for its effects on biological systems.
Medicine: The compound could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (7E)-2-(acetylamino)-7-{[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl (7E)-2-(acetylamino)-7-{[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may include other benzothiophene derivatives, tricyclo[3.3.1.1~3,7~]decane derivatives, and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer specific chemical and biological properties. Its complex structure may allow for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl (7E)-2-acetamido-7-(adamantane-1-carbonyloxyimino)-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-3-30-22(28)19-17-5-4-6-18(20(17)32-21(19)25-13(2)27)26-31-23(29)24-10-14-7-15(11-24)9-16(8-14)12-24/h14-16H,3-12H2,1-2H3,(H,25,27)/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYUREFNKBNYEJ-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C34CC5CC(C3)CC(C5)C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC\2=C1CCC/C2=N\OC(=O)C34CC5CC(C3)CC(C5)C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
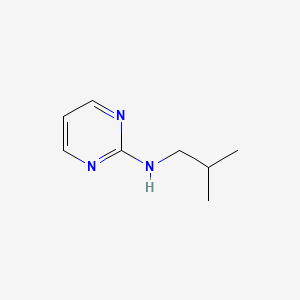
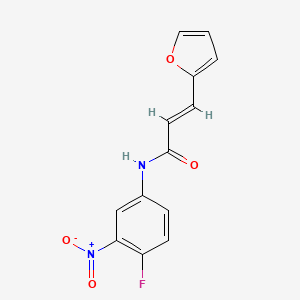
![4-(5-{(Z)-[1-(2,4-dichlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile](/img/structure/B7789104.png)
![diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B7789106.png)
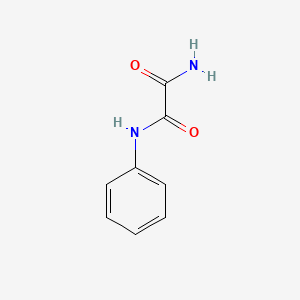
![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiophene-2-carboxamide](/img/structure/B7789128.png)

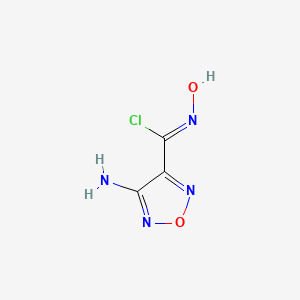
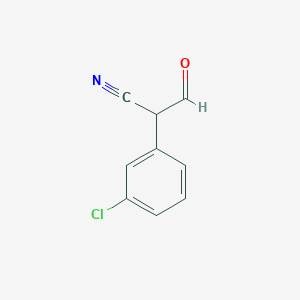
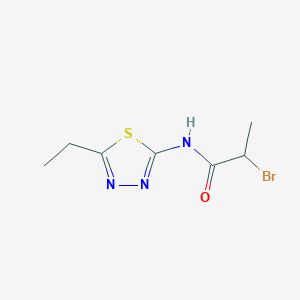
![ethyl 2-[(2Z)-2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7789163.png)
